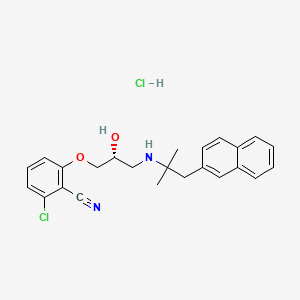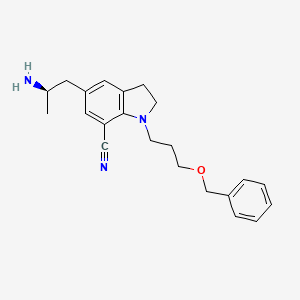
1-Methyl-4-(pyridin-3-YL)piperazine
Overview
Description
- Safety Information : It is classified as hazardous (GHS05, GHS07) and can cause skin and eye irritation. Precautionary measures should be taken during handling .
Synthesis Analysis
The synthesis of 1-Methyl-4-(pyridin-3-yl)piperazine involves the reaction of 1-Methylpiperazine with 3-Chloropyridine . The specific synthetic route and conditions may vary depending on the desired yield and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a methyl group at position 1 and a pyridine ring attached at position 4. The compound’s chemical formula is C10H15N3. You can visualize the structure using the NIST Chemistry WebBook .
Chemical Reactions Analysis
This compound serves as a building block for various medicinally important molecules. It can participate in diverse chemical reactions, including Mannich reactions and other synthetic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry and Drug Design
- Piperazine-1-yl-1H-indazole Derivatives in Medicinal Chemistry : A compound with a structure similar to 1-Methyl-4-(pyridin-3-YL)piperazine, namely 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized for its importance in medicinal chemistry. This compound shows potential in the field, characterized by spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).
Pharmacokinetics and Drug Metabolism
- Metabolism in Antineoplastic Agents : A related compound, Flumatinib (HH-GV678), is an antineoplastic tyrosine kinase inhibitor studied for chronic myelogenous leukemia (CML). Its metabolism revealed important pathways like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, providing insights into the metabolism of drugs with similar structures (Gong, Chen, Deng, & Zhong, 2010).
Radiochemistry and Imaging Agents
- Synthesis for Dopamine D4 Receptors Imaging : A compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for imaging dopamine D4 receptors. This research demonstrates the potential of such compounds in neuroimaging and the study of brain receptors (Eskola et al., 2002).
Antimicrobial and Antifungal Research
- Antimicrobial and Antifungal Agents : Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, similar to this compound, have shown antimicrobial activity against various bacteria and fungi. This suggests the potential of piperazine derivatives in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Crystallography and Structural Analysis
- Structural Characterization : The structural characterization of compounds containing piperazine and pyridine rings, such as this compound, is crucial in understanding their properties and interactions. For instance, the crystal structures of certain piperazine derivatives have been studied, providing insights into their molecular packing and interactions, which are essential for drug design and development (Ullah & Altaf, 2014).
Synthesis and Chemical Processes
- Scalable Synthesis for Clinical Applications : The scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to this compound, indicates the importance of efficient synthesis methods for clinical applications. This compound, a Rho kinase inhibitor, is under investigation for central nervous system disorders, showcasing the significance of such compounds in therapeutic development (Wei et al., 2016).
Biological Evaluation and Activity
- Biological Evaluation of Thiazolidinone Derivatives : Thiazolidinone derivatives, when linked with 1-pyridin-2-yl-piperazine, have been synthesized and evaluated for their biological activity. This research highlights the importance of piperazine derivatives in the development of new therapeutic agents (Patel, Kumari, & Patel, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . More research is needed to identify the specific targets of this compound.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to determine the specific pathways affected by this compound.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(pyridin-3-YL)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting the expression of specific genes . These effects on cellular metabolism can result in changes in the levels of metabolites and the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to various cellular responses . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, such as alterations in cell growth and metabolism . These temporal effects are important considerations for in vitro and in vivo studies involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These dosage-dependent effects are crucial for understanding the safety and efficacy of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a key role in the oxidation and reduction of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, the compound may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its efficacy and toxicity, as the compound needs to reach its target sites to exert its effects . Additionally, the interaction of the compound with transporters and binding proteins can influence its accumulation and clearance from the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is therefore a key determinant of its biochemical and cellular effects .
properties
IUPAC Name |
1-methyl-4-pyridin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDGHGYGHWKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434839 | |
| Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223794-26-1 | |
| Record name | 1-methyl-4-pyridin-3-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

